molecular formula C10H21ClN2O B1398458 2-Amino-N-cyclopentyl-3-methylbutanamide hydrochloride CAS No. 1236262-43-3

2-Amino-N-cyclopentyl-3-methylbutanamide hydrochloride

Cat. No. B1398458
M. Wt: 220.74 g/mol
InChI Key: HPJVTRJIEXLFJP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 2-Amino-N-cyclopentyl-3-methylbutanamide is 1S/C10H20N2O/c1-7(2)9(11)10(13)12-8-5-3-4-6-8/h7-9H,3-6,11H2,1-2H3,(H,12,13) . This indicates that the compound contains a cyclopentyl group attached to a nitrogen atom, which is also attached to a carbonyl group (C=O) and an amino group (NH2). The carbonyl group is further attached to a methylbutanamide group.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature is room temperature .

Scientific Research Applications

Chemical Synthesis and Structural Studies

The research into compounds like "2-Amino-N-cyclopentyl-3-methylbutanamide hydrochloride" often focuses on chemical synthesis and structural elucidation. For example, studies have reported on the unexpected formation of cyclopropanecarboxamides through base-catalyzed cyclization, highlighting the synthetic pathways and structural versatility of related compounds (Mekhael, Linden, & Heimgartner, 2011). Another area of focus is the synthesis of novel N-(α-Bromoacyl)-α-amino esters containing valyl moiety, where crystal structure and biological activity screenings are conducted to understand the compound's interactions and potential applications (Yancheva et al., 2015).

Pharmacological Applications

Research into structurally related compounds also explores pharmacological applications, such as anticonvulsant activities. Studies on primary amino acid derivatives (PAADs) have demonstrated potent anticonvulsant activities in animal models, providing insights into the structural parameters that confer this activity and suggesting mechanisms of action (King et al., 2011a); (King et al., 2011b).

Material Science and Molecular Inclusion

In the realm of material science, the study of molecular inclusion phenomena, where compounds similar to "2-Amino-N-cyclopentyl-3-methylbutanamide hydrochloride" serve as guest molecules in host cavities, reveals significant insights into enantioselective inclusion and host–guest interactions. This research has implications for the development of chiral separation technologies and the understanding of molecular recognition mechanisms (Megumi et al., 2013).

Bioorganic and Medicinal Chemistry

The exploration of bioorganic and medicinal chemistry includes the design and synthesis of inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase 1, where derivatives of related compounds have shown promising inhibitory activities. This research is pivotal for developing therapeutic agents against diseases linked to the enzyme's dysregulation (Lee, Shin, & Ahn, 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-amino-N-cyclopentyl-3-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-7(2)9(11)10(13)12-8-5-3-4-6-8;/h7-9H,3-6,11H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJVTRJIEXLFJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-cyclopentyl-3-methylbutanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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